[2,2'-Bipyridine]-6-carbonitrile
Overview
Description
[2,2’-Bipyridine]-6-carbonitrile is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond The 2,2’-bipyridine isomer is particularly significant due to its ability to act as a bidentate ligand, forming stable complexes with various metal ions
Mechanism of Action
Target of Action
6-Cyano-2,2’-Bipyridine, also known as [2,2’-Bipyridine]-6-carbonitrile, is a type of bipyridine compound. Bipyridines are known to be effective chelating agents and are part of many catalytic systems . They also act as selective chemosensors for metal ions . Therefore, the primary targets of 6-Cyano-2,2’-Bipyridine are likely to be metal ions in various biological and chemical systems.
Mode of Action
It is known that bipyridines can form stable complexes with various metals . This suggests that 6-Cyano-2,2’-Bipyridine may interact with its targets (metal ions) by forming stable complexes, leading to changes in the properties or behaviors of these targets.
Action Environment
The action, efficacy, and stability of 6-Cyano-2,2’-Bipyridine could be influenced by various environmental factors. For instance, the presence of different metal ions in the environment could affect the compound’s ability to form complexes. Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of these complexes .
Biochemical Analysis
Biochemical Properties
[2,2’-Bipyridine]-6-carbonitrile plays a crucial role in biochemical reactions, primarily through its ability to chelate metal ions. This compound forms stable complexes with transition metals such as iron, copper, and zinc. These metal complexes are involved in various biochemical processes, including electron transfer, catalysis, and enzyme regulation. For instance, [2,2’-Bipyridine]-6-carbonitrile can interact with enzymes like cytochrome P450, influencing their catalytic activity and substrate specificity . Additionally, this compound can bind to proteins and nucleic acids, affecting their structure and function.
Cellular Effects
The effects of [2,2’-Bipyridine]-6-carbonitrile on cellular processes are diverse and depend on the specific cell type and contextFor example, [2,2’-Bipyridine]-6-carbonitrile has been shown to modulate the activity of transcription factors, leading to changes in gene expression . It can also affect cellular metabolism by altering the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle. Furthermore, [2,2’-Bipyridine]-6-carbonitrile can impact cell proliferation and apoptosis, making it a potential candidate for cancer research.
Molecular Mechanism
At the molecular level, [2,2’-Bipyridine]-6-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms is the formation of metal complexes, which can interact with biomolecules and alter their function. For instance, the binding of [2,2’-Bipyridine]-6-carbonitrile to metal ions can inhibit or activate enzymes by changing their conformation or catalytic properties . Additionally, this compound can induce changes in gene expression by binding to transcription factors or DNA, thereby influencing the transcriptional machinery. The ability of [2,2’-Bipyridine]-6-carbonitrile to modulate redox reactions also plays a significant role in its biochemical activity.
Temporal Effects in Laboratory Settings
The effects of [2,2’-Bipyridine]-6-carbonitrile can vary over time in laboratory settings. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of other chemicals . Over time, [2,2’-Bipyridine]-6-carbonitrile may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and enzyme activity. These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of [2,2’-Bipyridine]-6-carbonitrile in animal models are dose-dependent. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and promoting cell survival . At high doses, [2,2’-Bipyridine]-6-carbonitrile can exhibit toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects are likely due to the overproduction of reactive oxygen species and the disruption of cellular homeostasis. Understanding the dosage effects of [2,2’-Bipyridine]-6-carbonitrile is crucial for its potential therapeutic applications and safety assessment.
Metabolic Pathways
[2,2’-Bipyridine]-6-carbonitrile is involved in several metabolic pathways, primarily through its interactions with metal ions and enzymes. This compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation . Additionally, [2,2’-Bipyridine]-6-carbonitrile can affect the levels of metabolites, such as ATP, NADH, and reactive oxygen species. These metabolic effects are mediated by the compound’s ability to chelate metal ions and alter enzyme function.
Transport and Distribution
The transport and distribution of [2,2’-Bipyridine]-6-carbonitrile within cells and tissues are influenced by its chemical properties and interactions with biomolecules. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, [2,2’-Bipyridine]-6-carbonitrile can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of transporters.
Subcellular Localization
The subcellular localization of [2,2’-Bipyridine]-6-carbonitrile is an important determinant of its biochemical activity. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, mitochondria, and endoplasmic reticulum . The specific localization of [2,2’-Bipyridine]-6-carbonitrile is influenced by factors such as its chemical properties, binding interactions, and post-translational modifications. For example, the presence of targeting signals or binding to specific proteins can direct [2,2’-Bipyridine]-6-carbonitrile to particular organelles, where it can exert its effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-6-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,2’-bipyridine.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Industrial Production Methods
Industrial production of [2,2’-Bipyridine]-6-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bipyridine]-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: N-oxides of [2,2’-Bipyridine]-6-carbonitrile.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2,2’-Bipyridine]-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s metal complexes are investigated for their potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing metal-based drugs.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: The parent compound without the carbonitrile group.
4,4’-Bipyridine: Another isomer with the nitrogen atoms in the 4,4’-positions.
3,3’-Bipyridine: An isomer with nitrogen atoms in the 3,3’-positions.
Uniqueness
[2,2’-Bipyridine]-6-carbonitrile is unique due to the presence of the carbonitrile group, which enhances its reactivity and potential applications. The carbonitrile group can participate in additional chemical reactions, providing a versatile platform for further functionalization. This makes [2,2’-Bipyridine]-6-carbonitrile a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
6-pyridin-2-ylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-8-9-4-3-6-11(14-9)10-5-1-2-7-13-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZHLNAALBJVOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454982 | |
Record name | [2,2'-Bipyridine]-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4392-85-2 | |
Record name | [2,2'-Bipyridine]-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Bipyridine-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-cyano-2,2'-bipyridine attractive for designing luminescent complexes?
A1: This compound acts as a chelating ligand, readily coordinating with various metal ions like ruthenium [], copper(I) [, ], gallium, and indium []. The resulting metal complexes often exhibit interesting photophysical properties, making them potentially useful in applications like light-emitting devices and sensors.
Q2: How does modifying the structure of 6-cyano-2,2'-bipyridine affect the luminescence of its metal complexes?
A2: Research suggests that introducing electron-donating groups, like methyl groups, at the 4,4'-positions of the bipyridine ring can enhance the luminescence of the resulting copper(I) complexes []. This modification highlights the potential for tailoring the compound's photophysical properties through structural alterations.
Q3: Can you provide an example of how 6-cyano-2,2'-bipyridine is used to synthesize other compounds?
A3: Researchers have utilized 6-cyano-2,2'-bipyridine as a starting material in the synthesis of more complex ligands. For instance, it has been reacted with azides to create 6-(1H-tetrazol-5-yl)-2,2′-bipyridine, a bifunctional ligand capable of bridging metal centers in coordination polymers [].
Q4: Are there any studies investigating the crystal structures of compounds derived from 6-cyano-2,2'-bipyridine?
A4: Yes, several studies report crystallographic data for compounds incorporating 6-cyano-2,2'-bipyridine. For example, researchers have determined the single crystal structures of:
- Ruthenium complexes with 5-aryl-6-cyano-2,2’-bipyridine ligands [].
- Copper(I) complexes incorporating 6-cyano-2,2′-bipyridine and various diphosphine ligands [].
- Azide-bridged coordination polymers of copper(II), manganese(II), and cobalt(II) featuring the 6-(1H-tetrazol-5-yl)-2,2′-bipyridine ligand derived from 6-cyano-2,2'-bipyridine [].
- 4,5-Diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles, synthesized through the reaction of 5-aryl-3-(2-pyridyl)-1,2,4-triazine-5-carbonitriles with 2-amino-4-aryloxazoles [, ].
Q5: What spectroscopic techniques are commonly used to characterize 6-cyano-2,2'-bipyridine and its derivatives?
A5: Researchers frequently employ techniques like NMR and UV-VIS spectroscopy to characterize 6-cyano-2,2'-bipyridine-containing compounds. For instance, these techniques have been used to study ruthenium complexes with 5-aryl-6-cyano-2,2’-bipyridine ligands [].
Q6: Have there been any investigations into the reactivity of 6-cyano-2,2'-bipyridine in the absence of water?
A6: Yes, researchers have explored the reactivity of 6-cyano-2,2'-bipyridine derivatives under anhydrous conditions. Specifically, the solvent-free reaction of 5-aryl-3-(2-pyridyl)-1,2,4-triazine-5-carbonitriles with 2-amino-4-aryloxazoles was found to yield both 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles and 4,5-diaryl-2,2'-bipyridine-6-carbonitriles []. This finding highlights the influence of reaction conditions on product formation.
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